N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzamide core. The compound’s unique structure includes a substituted ethyl linker bearing both a 1-methylindolin-5-yl moiety and a piperidin-1-yl group.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O/c1-29-13-10-18-14-17(8-9-21(18)29)22(30-11-3-2-4-12-30)16-28-23(31)19-6-5-7-20(15-19)24(25,26)27/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVFOMFPHRELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C25H32N4O2
- Molecular Weight : 452.62 g/mol
The structure features an indoline moiety linked to a piperidine ring and a trifluoromethyl-substituted benzamide, which may influence its interactions with biological targets.
1. Pharmacological Potential
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, particularly in neuropharmacology and cancer research. The indole structure is known for its role in serotonin receptor modulation, while the piperidine component may enhance interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The indoline structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and anxiety disorders.
- Enzyme Inhibition : Preliminary studies suggest that the compound could act as an inhibitor of certain enzymes involved in neurological disorders, enhancing its therapeutic potential.
1. Antiviral Activity
A study on structurally related compounds demonstrated significant antiviral activity against influenza A viruses. For instance, a related compound displayed an EC50 value of 3.04 μM against H5N1 pseudovirus, indicating that modifications in the piperidine and amide regions can significantly affect antiviral potency .
2. Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit neuropharmacological effects. For example, one study highlighted a related benzamide's antidepressant-like effects in mouse models, suggesting that modifications in the chemical structure can lead to varying pharmacological profiles .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally analogous benzamide derivatives, highlighting key structural differences, molecular weights, and applications.
Key Structural and Functional Insights:
Core Modifications :
- The target compound’s 3-(trifluoromethyl)benzamide core aligns with compounds like flutolanil and TP V. However, substituents on the benzamide ring (e.g., position of -CF₃) significantly alter bioactivity. For example, flutolanil’s 2-CF₃ group correlates with fungicidal activity, whereas 3-CF₃ derivatives (like the target) may favor interactions with mammalian targets .
- The 1-methylindolin-5-yl group distinguishes the target compound from simpler aryl or heteroaryl substituents (e.g., pyridinyl in TP V or phenyl in flutolanil). Indoline’s bicyclic structure may enhance binding to hydrophobic pockets in enzymes or receptors .
This contrasts with the sulfonyl-phenyl linkers in ’s pyrazole-carboxamide inhibitors, which prioritize rigidity for viral polymerase inhibition . Piperidin-1-yl vs.
Molecular Weight and Bioactivity :
- While the target compound’s molecular weight is unspecified, analogs in range from 446.0 to 517.1 Da. Higher molecular weights (e.g., >500 Da) may limit oral bioavailability, a critical consideration for drug development .
Functional Applications: Antiviral vs. Pesticide Activity: ’s pyrazole-carboxamides target viral polymerases, whereas flutolanil () is a fungicide.
Research Findings and Contradictions
- Synthetic Challenges : describes benzamide synthesis via acyl chloride coupling, a method likely applicable to the target compound. However, the indoline and piperidine substituents may necessitate specialized protecting groups or stepwise reactions .
- Purity and Stability : ’s compounds achieved >95% purity via LC-MS, suggesting that the target compound’s structural complexity could require advanced purification techniques .
- Contradictory Applications : While some benzamides are pesticides (), others (e.g., ) are antivirals. The target compound’s biological role remains ambiguous without explicit data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
